5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide
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Overview
Description
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-4-(methylsulfonamido)nicotinic acid: This compound shares a similar core structure but differs in the presence of a carboxylic acid group instead of the picolinamide moiety.
5-Cyclopropoxy-N,n-dimethyl-4-(methylsulfonamido)picolinamide: This compound has an additional methyl group on the nitrogen atom, leading to differences in its chemical properties and reactivity.
Uniqueness
5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O4S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-(methanesulfonamido)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)9-5-8(14-19(2,16)17)10(6-13-9)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
AVBQBFJEIDJTCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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